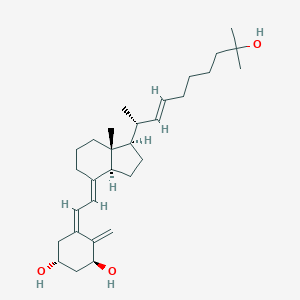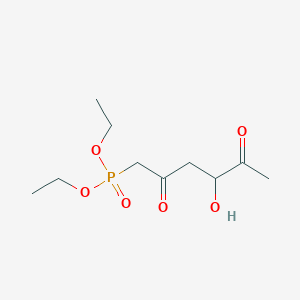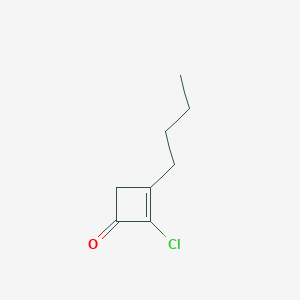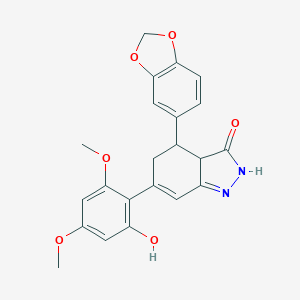![molecular formula C11H13NO B054054 Aziridine, 1-[(5-methyltetracyclo[3.2.0.02,7.04,6]hept-1-yl)carbonyl]-(9CI) CAS No. 121676-06-0](/img/structure/B54054.png)
Aziridine, 1-[(5-methyltetracyclo[3.2.0.02,7.04,6]hept-1-yl)carbonyl]-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Aziridine, 1-[(5-methyltetracyclo[3.2.0.02,7.04,6]hept-1-yl)carbonyl]-(9CI) is a cyclic organic compound that contains a nitrogen atom and a three-membered ring. It is an important intermediate in organic synthesis and has been widely used in scientific research due to its unique properties.2.0.02,7.04,6]hept-1-yl)carbonyl]-(9CI).
作用機序
The mechanism of action of Aziridine, 1-[(5-methyltetracyclo[3.2.0.02,7.04,6]hept-1-yl)carbonyl]-(9CI) is not well understood. However, it is believed that the nitrogen atom in the aziridine ring can act as a nucleophile and react with electrophiles such as carbonyl groups and halogens. The three-membered ring in Aziridine, 1-[(5-methyltetracyclo[3.2.0.02,7.04,6]hept-1-yl)carbonyl]-(9CI) can also undergo ring-opening reactions to form new compounds.
Biochemical and Physiological Effects:
Aziridine, 1-[(5-methyltetracyclo[3.2.0.02,7.04,6]hept-1-yl)carbonyl]-(9CI) has not been extensively studied for its biochemical and physiological effects. However, it has been reported to exhibit cytotoxic activity against cancer cells. Aziridine, 1-[(5-methyltetracyclo[3.2.0.02,7.04,6]hept-1-yl)carbonyl]-(9CI) can also form covalent adducts with biomolecules such as DNA and proteins, which may affect their function.
実験室実験の利点と制限
Aziridine, 1-[(5-methyltetracyclo[3.2.0.02,7.04,6]hept-1-yl)carbonyl]-(9CI) has several advantages for lab experiments. It is a stable and readily available compound that can be easily synthesized. Aziridine, 1-[(5-methyltetracyclo[3.2.0.02,7.04,6]hept-1-yl)carbonyl]-(9CI) can also be used as a versatile intermediate in organic synthesis and can be modified to form various compounds. However, the toxicity of Aziridine, 1-[(5-methyltetracyclo[3.2.0.02,7.04,6]hept-1-yl)carbonyl]-(9CI) may limit its use in certain experiments, and caution should be taken when handling this compound.
将来の方向性
There are several future directions for the research of Aziridine, 1-[(5-methyltetracyclo[3.2.0.02,7.04,6]hept-1-yl)carbonyl]-(9CI). One direction is to study the mechanism of action of this compound in more detail to better understand its reactivity and potential applications. Another direction is to explore the use of Aziridine, 1-[(5-methyltetracyclo[3.2.0.02,7.04,6]hept-1-yl)carbonyl]-(9CI) in the modification of biomolecules such as proteins and nucleic acids. Additionally, the cytotoxic activity of Aziridine, 1-[(5-methyltetracyclo[3.2.0.02,7.04,6]hept-1-yl)carbonyl]-(9CI) against cancer cells could be further investigated for potential therapeutic applications.
Conclusion:
In conclusion, Aziridine, 1-[(5-methyltetracyclo[3.2.0.02,7.04,6]hept-1-yl)carbonyl]-(9CI) is an important intermediate in organic synthesis that has been widely used in scientific research. Its unique properties make it a versatile compound that can be used in various applications. However, further research is needed to fully understand the mechanism of action and potential applications of Aziridine, 1-[(5-methyltetracyclo[3.2.0.02,7.04,6]hept-1-yl)carbonyl]-(9CI).
合成法
Aziridine, 1-[(5-methyltetracyclo[3.2.0.02,7.04,6]hept-1-yl)carbonyl]-(9CI) can be synthesized through a variety of methods. One common method involves the reaction of cyclopropylcarbonyl chloride with methylamine in the presence of a base such as triethylamine. Another method involves the reaction of cyclopropanecarboxylic acid with methylamine in the presence of a dehydrating agent such as thionyl chloride. The yield of Aziridine, 1-[(5-methyltetracyclo[3.2.0.02,7.04,6]hept-1-yl)carbonyl]-(9CI) can be improved by optimizing the reaction conditions such as temperature, solvent, and reaction time.
科学的研究の応用
Aziridine, 1-[(5-methyltetracyclo[3.2.0.02,7.04,6]hept-1-yl)carbonyl]-(9CI) has been widely used in scientific research as a versatile intermediate in organic synthesis. It can be used as a building block for the synthesis of various compounds such as amino acids, peptides, and natural products. Aziridine, 1-[(5-methyltetracyclo[3.2.0.02,7.04,6]hept-1-yl)carbonyl]-(9CI) can also be used as a reagent in the modification of biomolecules such as proteins and nucleic acids.
特性
CAS番号 |
121676-06-0 |
|---|---|
製品名 |
Aziridine, 1-[(5-methyltetracyclo[3.2.0.02,7.04,6]hept-1-yl)carbonyl]-(9CI) |
分子式 |
C11H13NO |
分子量 |
175.23 g/mol |
IUPAC名 |
aziridin-1-yl-(5-methyl-1-tetracyclo[3.2.0.02,7.04,6]heptanyl)methanone |
InChI |
InChI=1S/C11H13NO/c1-10-5-4-6-8(7(5)10)11(6,10)9(13)12-2-3-12/h5-8H,2-4H2,1H3 |
InChIキー |
LODQAWYBKQFHIE-UHFFFAOYSA-N |
SMILES |
CC12C3C1C4C2(C4C3)C(=O)N5CC5 |
正規SMILES |
CC12C3C1C4C2(C4C3)C(=O)N5CC5 |
同義語 |
Aziridine, 1-[(5-methyltetracyclo[3.2.0.02,7.04,6]hept-1-yl)carbonyl]- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






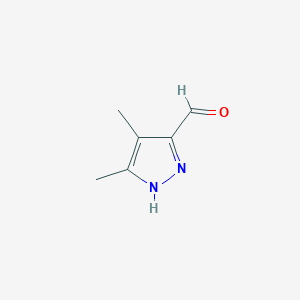
![1-Azabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B53977.png)

![tert-butyl N-[(4S)-3-oxo-1,2-oxazolidin-4-yl]carbamate](/img/structure/B53980.png)
![4-Methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B53984.png)
